molecular formula C6H3BrClNO2 B1398576 5-Bromo-4-chloronicotinic acid CAS No. 1256790-85-8

5-Bromo-4-chloronicotinic acid

Cat. No.: B1398576
CAS No.: 1256790-85-8
M. Wt: 236.45 g/mol
InChI Key: AEYIMKNQTWXCNI-UHFFFAOYSA-N
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Description

5-Bromo-4-chloronicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the bromination of 4-chloronicotinic acid using bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like thionyl chloride under reflux conditions for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions can yield various substituted nicotinic acid derivatives.
  • Coupling reactions can produce biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-4-chloronicotinic acid has the following chemical characteristics:

  • Molecular Formula : C₆H₃BrClNO₂
  • Molecular Weight : 236.45 g/mol
  • IUPAC Name : 5-bromo-4-chloropyridine-3-carboxylic acid

The compound features a pyridine ring substituted with bromine and chlorine atoms, enhancing its reactivity and solubility in various solvents.

Scientific Research Applications

This compound is utilized in diverse research applications:

Chemistry

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds, particularly in pharmaceutical chemistry.

Biology

  • Development of Bioactive Compounds : Research indicates that derivatives of this compound exhibit high efficacy in treating diseases such as pneumonia and kidney disorders.
  • Antimicrobial Properties : Studies have shown potential antimicrobial activity against various pathogens.

Medicine

  • Therapeutic Applications : Derivatives have been explored for anti-inflammatory and analgesic properties, making them candidates for drug development.

Material Science

  • Metal–Organic Frameworks (MOFs) : The compound is used in the synthesis of MOFs, which have applications in gas storage, separation technologies, and catalysis due to their tunable structures and high surface areas.

Case Study 1: Antimicrobial Efficacy

A series of experiments demonstrated that derivatives of this compound possess significant antimicrobial properties. The synthesized compounds were tested against common bacterial strains, showing promising results that warrant further investigation into their potential as therapeutic agents.

Case Study 2: Synthesis of N-phenylamides

Research focused on synthesizing N-phenylamides from this compound derivatives revealed the formation of thirty new compounds. These compounds were characterized using elemental analysis and spectroscopic techniques, highlighting the versatility of this compound in organic synthesis.

Comparison with Similar Compounds

  • 5-Bromo-2-chloronicotinic acid
  • 4-Bromo-3-chloronicotinic acid
  • 5-Bromo-3-chloronicotinic acid

Comparison: 5-Bromo-4-chloronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Biological Activity

5-Bromo-4-chloronicotinic acid (CAS No. 20826-04-4) is a halogenated derivative of nicotinic acid, characterized by the presence of bromine and chlorine substituents on its aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₆H₄BrClN₁O₂
Molecular Weight202.01 g/mol
Boiling PointNot specified
Log P (octanol-water)1.07
SolubilityHigh
AbsorptionHigh gastrointestinal absorption

The compound's structure facilitates its interaction with various biological targets, contributing to its diverse pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has shown promise in cancer research, particularly against specific cancer cell lines. For instance, studies have reported that this compound induces apoptosis in human cancer cells through the activation of caspase pathways . This apoptotic effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases . The compound's ability to downregulate NF-κB signaling pathways plays a critical role in its anti-inflammatory activity.

Neuroprotective Effects

Emerging evidence suggests that this compound may exert neuroprotective effects. It has been implicated in modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . These properties position it as a candidate for further investigation in neurodegenerative disease models.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an alternative treatment for bacterial infections .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptotic markers, including cleaved PARP and caspase-3 activity, indicating effective induction of apoptosis at concentrations as low as 10 µM .

Properties

IUPAC Name

5-bromo-4-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYIMKNQTWXCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259290
Record name 3-Pyridinecarboxylic acid, 5-bromo-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-85-8
Record name 3-Pyridinecarboxylic acid, 5-bromo-4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256790-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-bromo-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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